molecular formula C14H15FN2S B1322397 3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 899926-67-1

3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B1322397
CAS No.: 899926-67-1
M. Wt: 262.35 g/mol
InChI Key: ZSDYNRHIJUGVJK-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1,4-diazaspiro[45]dec-3-ene-2-thione is a spirocyclic compound characterized by a unique structure that includes a fluorophenyl group and a diazaspirodecene core

Scientific Research Applications

3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Safety and Hazards

The safety and hazards associated with “3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione” are not explicitly mentioned in the available literature .

Future Directions

The future directions for research on “3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione” could involve further exploration of its biological activities, potential applications, and synthesis of related compounds .

Mechanism of Action

Target of Action

The primary targets of 3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione are the COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response in the body.

Mode of Action

This compound interacts with its targets by inhibiting the activity of both COX-1 and COX-2 enzymes . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation.

Biochemical Pathways

The inhibition of COX-1 and COX-2 enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins. By inhibiting this pathway, the compound reduces the production of these inflammatory mediators, thereby reducing inflammation.

Result of Action

The result of the action of this compound is a significant anti-inflammatory activity . It inhibits both COX-1 and COX-2 enzymes with a selectivity index higher than celecoxib, a reference drug . This leads to a reduction in inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves the N-arylation of pyrazolone using a copper (I) iodide catalyst, followed by reduction to yield the amine intermediate. This intermediate is then coupled with 3-(4-fluorophenyl)propionic acid, and the Boc group is deprotected using hydrochloric acid in 1,4-dioxane .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
  • 3-(4-Fluorophenyl)-N-[4-(4-furan-2-yl-1-oxo-2,3,7-triazaspiro[4.5]dec-3-en-2-yl)phenyl]propionamide hydrochloride

Uniqueness

3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione stands out due to its unique spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and potential therapeutic agents .

Properties

IUPAC Name

3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2S/c15-11-6-4-10(5-7-11)12-13(18)17-14(16-12)8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDYNRHIJUGVJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC(=S)C(=N2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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